molecular formula C11H21NO4S B14370105 Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate

Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate

Cat. No.: B14370105
M. Wt: 263.36 g/mol
InChI Key: YAGRDHDNKSLHPD-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a nitro group and a sulfanyl group, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate is unique due to the presence of both nitro and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate

InChI

InChI=1S/C11H21NO4S/c1-5-11(6-2,10(13)16-7-3)17-9(4)8-12(14)15/h9H,5-8H2,1-4H3

InChI Key

YAGRDHDNKSLHPD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC)SC(C)C[N+](=O)[O-]

Origin of Product

United States

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